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Compound of Interest

Compound Name: 6,6-Dimethylheptan-1-amine

Cat. No.: B15225830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 6,6-dimethylheptan-1-
amine, a primary aliphatic amine with potential applications in pharmaceutical and materials

science. This document outlines its physicochemical properties, predicted spectroscopic data,

a detailed experimental protocol for its synthesis, and a logical workflow for its structural

elucidation.

Physicochemical Properties
6,6-Dimethylheptan-1-amine is a saturated aliphatic amine. Its structure is characterized by a

seven-carbon heptyl chain with two methyl groups at the C6 position and a primary amine

group at the C1 position.
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Property Value

Molecular Formula C9H21N

Molecular Weight 143.27 g/mol

CAS Number 91492-49-8

Predicted Boiling Point 175-185 °C

Predicted Density 0.78 - 0.82 g/mL

Predicted Solubility
Sparingly soluble in water, soluble in organic

solvents

Spectroscopic Analysis (Predicted Data)
Due to the limited availability of experimental spectra for 6,6-dimethylheptan-1-amine, the

following data has been generated using validated computational prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum of 6,6-dimethylheptan-1-amine in CDCl3 is expected to

show the following signals:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.70 Triplet 2H -CH2-NH2 (C1-H)

~1.45 Quintet 2H
-CH2-CH2-NH2 (C2-

H)

~1.25 Multiplet 4H
-CH2-CH2-CH2- (C3-

H, C4-H)

~1.15 Triplet 2H -CH2-C(CH3)2 (C5-H)

~1.10 (broad) Singlet 2H -NH2

~0.88 Singlet 9H
-C(CH3)3 (C7-H, C6-

CH3)

2.1.2. 13C NMR Spectroscopy

The predicted 13C NMR spectrum of 6,6-dimethylheptan-1-amine in CDCl3 is expected to

show the following signals:

Chemical Shift (ppm) Carbon Assignment

~42.5 C1

~34.0 C2

~29.5 C5

~29.0 C6

~28.8 C7, C6-CH3

~24.5 C4

~23.0 C3

Infrared (IR) Spectroscopy
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The predicted IR spectrum of 6,6-dimethylheptan-1-amine is expected to exhibit the following

characteristic absorption bands:

Wavenumber (cm-1) Intensity Assignment

3380 - 3250 Medium, Broad
N-H stretch (primary amine) -

typically two bands

2955 - 2850 Strong C-H stretch (alkane)

1650 - 1580 Medium N-H bend (scissoring)

1470 - 1430 Medium
C-H bend (methylene and

methyl)

1365 Medium-Weak C-H bend (tert-butyl)

~1080 Medium C-N stretch

900 - 650 Broad N-H wag

Mass Spectrometry (MS)
The electron ionization mass spectrum of 6,6-dimethylheptan-1-amine is predicted to show

the following fragmentation pattern:

m/z Predicted Fragment Ion

143 [M]+• (Molecular Ion)

128 [M - CH3]+

86 [CH2=NH2]+ + C4H9• (alpha-cleavage)

57 [C4H9]+ (tert-butyl cation)

44 [CH2=NH2]+

30 [CH2=NH2]+

Experimental Protocols
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A reliable method for the synthesis of 6,6-dimethylheptan-1-amine is via reductive amination

of the corresponding aldehyde, 6,6-dimethylheptanal. The aldehyde can be synthesized from

the commercially available alcohol, 6,6-dimethylheptan-1-ol.

Synthesis of 6,6-Dimethylheptanal
Materials:

6,6-dimethylheptan-1-ol

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

Anhydrous dichloromethane (DCM)

Silica gel

Sodium bicarbonate (saturated aqueous solution)

Anhydrous sodium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Round bottom flasks

Separatory funnel

Chromatography column

Procedure:

In a clean, dry round bottom flask, dissolve 6,6-dimethylheptan-1-ol (1 equivalent) in

anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

To the stirred solution, add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise at

room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within 2-4 hours.

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to

remove the chromium salts or periodinane byproducts.

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

The crude 6,6-dimethylheptanal can be purified by flash column chromatography on silica

gel using a hexane/ethyl acetate gradient.

Synthesis of 6,6-Dimethylheptan-1-amine (Reductive
Amination)
Materials:

6,6-dimethylheptanal

Ammonia (as a solution in methanol or as ammonium acetate)

Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

Methanol

Hydrochloric acid (HCl) in diethyl ether or dioxane

Sodium hydroxide (aqueous solution)

Diethyl ether or DCM

Anhydrous sodium sulfate

Rotary evaporator

Magnetic stirrer and stir bar
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Round bottom flask

Separatory funnel

Procedure:

Dissolve 6,6-dimethylheptanal (1 equivalent) in methanol in a round bottom flask.

Add a solution of ammonia in methanol (10-20 equivalents) or ammonium acetate (5-10

equivalents) to the aldehyde solution.

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5

equivalents) or sodium triacetoxyborohydride (1.5 equivalents).

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by TLC or GC-MS.

Once the reaction is complete, carefully quench the reaction by the slow addition of aqueous

HCl at 0 °C.

Concentrate the mixture under reduced pressure to remove the methanol.

Basify the aqueous residue with a concentrated aqueous solution of sodium hydroxide to a

pH > 12.

Extract the aqueous layer with diethyl ether or DCM (3 x volumes).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude 6,6-dimethylheptan-1-amine.

The product can be further purified by distillation under reduced pressure.
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Caption: Molecular structure of 6,6-dimethylheptan-1-amine.
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Caption: Workflow for the structural analysis of 6,6-dimethylheptan-1-amine.
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Click to download full resolution via product page

Caption: Proposed synthetic pathway for 6,6-dimethylheptan-1-amine.
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[https://www.benchchem.com/product/b15225830#structural-analysis-of-6-6-dimethylheptan-
1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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